molecular formula C10H11ClN4OS B8303930 2-Chloro-4-(2-carbamoylethylamino)-7-methylthieno[3,2-d]pyrimidine

2-Chloro-4-(2-carbamoylethylamino)-7-methylthieno[3,2-d]pyrimidine

Cat. No.: B8303930
M. Wt: 270.74 g/mol
InChI Key: DNLVDMXSQYNNQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(2-carbamoylethylamino)-7-methylthieno[3,2-d]pyrimidine is a useful research compound. Its molecular formula is C10H11ClN4OS and its molecular weight is 270.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H11ClN4OS

Molecular Weight

270.74 g/mol

IUPAC Name

3-[(2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)amino]propanamide

InChI

InChI=1S/C10H11ClN4OS/c1-5-4-17-8-7(5)14-10(11)15-9(8)13-3-2-6(12)16/h4H,2-3H2,1H3,(H2,12,16)(H,13,14,15)

InChI Key

DNLVDMXSQYNNQY-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=C1N=C(N=C2NCCC(=O)N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 10 ml of DMF, 1.0 g (4.9 mmol) of 2,4-dichloro-7-methylthieno[3,2-d]pyrimidine was dissolved, and then 668 mg (5.37 mmol) of β-alanineamide hydrochloride and 1.09 g (10.7 mmol) of triethylamine were added thereto under ice cooling. The reaction solution was stirred at 0° C. for one hour and then allowed to resume room temperature, followed by stirring for further 1 hour. After completion of the reaction, ice water was added to the reaction mixture, followed by extraction with ethyl acetate (50 ml×3). After the organic layer was washed successively with 1N hydrochloric acid, water and brine and dried over anhydrous sodium sulfate, the solvent was distilled off under reduced pressure. The residue was purified by silica gel chromatography (eluent: ethyl acetate-hexane=1/8) to give 1.05 g (yield: 79.8%) of the title compound.
Quantity
668 mg
Type
reactant
Reaction Step One
Quantity
1.09 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
79.8%

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